Ethyl 2-(9H-carbazol-1-yl)acetate Ethyl 2-(9H-carbazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2126178-29-6
VCID: VC6945128
InChI: InChI=1S/C16H15NO2/c1-2-19-15(18)10-11-6-5-8-13-12-7-3-4-9-14(12)17-16(11)13/h3-9,17H,2,10H2,1H3
SMILES: CCOC(=O)CC1=C2C(=CC=C1)C3=CC=CC=C3N2
Molecular Formula: C16H15NO2
Molecular Weight: 253.301

Ethyl 2-(9H-carbazol-1-yl)acetate

CAS No.: 2126178-29-6

Cat. No.: VC6945128

Molecular Formula: C16H15NO2

Molecular Weight: 253.301

* For research use only. Not for human or veterinary use.

Ethyl 2-(9H-carbazol-1-yl)acetate - 2126178-29-6

Specification

CAS No. 2126178-29-6
Molecular Formula C16H15NO2
Molecular Weight 253.301
IUPAC Name ethyl 2-(9H-carbazol-1-yl)acetate
Standard InChI InChI=1S/C16H15NO2/c1-2-19-15(18)10-11-6-5-8-13-12-7-3-4-9-14(12)17-16(11)13/h3-9,17H,2,10H2,1H3
Standard InChI Key BBVZIQCCSPOKEB-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C2C(=CC=C1)C3=CC=CC=C3N2

Introduction

Structural Characteristics and Nomenclature

Ethyl 2-(9H-carbazol-1-yl)acetate belongs to the carbazole family, characterized by a fused bicyclic structure comprising two benzene rings and a pyrrole moiety. The compound’s IUPAC name, ethyl 2-(9H-carbazol-1-yl)acetate, reflects its substitution pattern: an ethyl ester group is attached via a methylene bridge (–CH2–) to the 1-position of the carbazole core . The numbering system places the nitrogen atom at the 9-position, with the hydrogen atom remaining on nitrogen (denoted as 9H) .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₅NO₂, derived from carbazole (C₁₂H₉N) combined with an ethyl acetate group (C₄H₆O₂). The calculated molecular weight is 253.30 g/mol, consistent with analogous carbazole esters .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Key peaks include C=O stretching at ~1740 cm⁻¹ (ester carbonyl) and aromatic C–C/C–N vibrations at 1600–1450 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl), a quartet at δ 4.1–4.3 ppm (CH₂ of ethyl), and aromatic protons at δ 7.2–8.3 ppm .

    • ¹³C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 110–140 ppm, and ethyl carbons at 14–60 ppm .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between carbazole and ethyl chloroacetate under basic conditions :

Step 1:

Carbazole+ClCH2COOEtK2CO3,AcetoneEthyl 2-(9H-carbazol-1-yl)acetate+HCl\text{Carbazole} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{Ethyl 2-(9H-carbazol-1-yl)acetate} + \text{HCl}

Key Conditions:

  • Solvent: Anhydrous acetone

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: Reflux (~56°C)

  • Yield: ~59%

Mechanistic Insight: The reaction proceeds via deprotonation of carbazole’s nitrogen, generating a nucleophilic site at the 1-position, which attacks the electrophilic methylene carbon of ethyl chloroacetate.

Secondary Modifications

The ester group undergoes further transformations:

  • Hydrolysis: Acidic or basic conditions yield 2-(9H-carbazol-1-yl)acetic acid.

  • Amidation: Reacting with amines produces carbazole-acetamide derivatives .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point240–241°CRecrystallization (MeOH)
SolubilityDMSO > Acetone > EthanolExperimental data
LogP (Partition)3.6Computed (XLogP3)
Hydrogen BondingAcceptors: 2; Donors: 0PubChem

Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications in materials science.

Biological Activities and Mechanisms

Anticancer Screening

Preliminary studies show moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM), attributed to apoptosis induction via caspase-3 activation .

Applications in Materials Science

Organic Electronics

Carbazole derivatives are prized for their hole-transport properties in OLEDs. Ethyl 2-(9H-carbazol-1-yl)acetate serves as a precursor for:

  • Electron-Transport Materials: After functionalization with electron-deficient groups.

  • Luminescent Polymers: Copolymerized with fluorene or thiophene units .

Coordination Chemistry

The nitrogen atom coordinates with transition metals (e.g., Ru(II), Ir(III)), forming complexes used in photocatalysis and sensing applications .

HazardPrecautionary Measures
Skin/Irritation (H315)Wear nitrile gloves and lab coats
Eye Damage (H319)Use safety goggles
Respiratory (H335)Employ fume hoods

Storage: Stable at room temperature in amber glass containers under inert gas .

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